molecular formula C7H17NO2 B14378323 acetic acid;N-ethyl-N-methylethanamine CAS No. 89803-36-1

acetic acid;N-ethyl-N-methylethanamine

Cat. No.: B14378323
CAS No.: 89803-36-1
M. Wt: 147.22 g/mol
InChI Key: JCJGVEIHVMUYGF-UHFFFAOYSA-N
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Description

Acetic Acid (CH₃COOH) Acetic acid is a carboxylic acid with widespread industrial applications, including vinegar production, food preservation, and synthesis of polymers like polyethylene terephthalate (PET) . Its production in Acetobacter pasteurianus is enhanced through metabolic engineering, such as overexpression of pyrroloquinoline quinone (PQQ)-dependent alcohol dehydrogenase (ADH) genes, which improves ethanol oxidation and acetic acid yield . Engineered strains exhibit higher ethanol uptake (7.8889 vs. 5.1262 mmol gDW⁻¹h⁻¹) and acetic acid flux (8.2110 vs. 5.2586 mmol gDW⁻¹h⁻¹) compared to wild-type strains .

N-Ethyl-N-Methylethanamine N-Ethyl-N-methylethanamine is a tertiary amine with the structure (CH₃CH₂)N(CH₃)CH₂CH₃. It is often utilized as a trifluoromethanesulfonate (triflate) salt in organic synthesis due to its stability and reactivity .

Properties

CAS No.

89803-36-1

Molecular Formula

C7H17NO2

Molecular Weight

147.22 g/mol

IUPAC Name

acetic acid;N-ethyl-N-methylethanamine

InChI

InChI=1S/C5H13N.C2H4O2/c1-4-6(3)5-2;1-2(3)4/h4-5H2,1-3H3;1H3,(H,3,4)

InChI Key

JCJGVEIHVMUYGF-UHFFFAOYSA-N

Canonical SMILES

CCN(C)CC.CC(=O)O

Origin of Product

United States

Mechanism of Action

The mechanism of action of acetic acid;N-ethyl-N-methylethanamine involves its ability to act as both an acid and a base. The acetic acid component can donate a proton (H⁺), while the N-ethyl-N-methylethanamine component can accept a proton, making it a versatile compound in various chemical reactions . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Acetic Acid vs. Formic Acid

Formic acid (HCOOH) and acetic acid are both carboxylic acids but differ significantly in properties and applications:

Property Acetic Acid (CH₃COOH) Formic Acid (HCOOH)
Molecular Weight 60.05 g/mol 46.03 g/mol
pKa 4.76 3.75
Industrial Uses PET production, food additives Leather tanning, preservatives
Safety Irritant at high concentrations Highly corrosive, requires strict handling
Biological Role Key metabolite in Acetobacter fermentation Less prevalent in microbial metabolism

Formic acid’s higher acidity and corrosiveness limit its use in food applications, while acetic acid’s milder properties make it ideal for preservation and biotechnology .

N-Ethyl-N-Methylethanamine vs. Diethylamine

Diethylamine ((C₂H₅)₂NH), a secondary amine, contrasts with the tertiary N-ethyl-N-methylethanamine:

Property N-Ethyl-N-Methylethanamine Diethylamine ((C₂H₅)₂NH)
Structure Tertiary amine Secondary amine
Basicity Lower (tertiary amines generally less basic) Higher (pKₐ ~11.0)
Applications Organic synthesis (triflate salt) Solvent, chemical intermediate
Physical State Likely liquid (inferred) Liquid (boiling point: 56°C)

The tertiary structure of N-ethyl-N-methylethanamine reduces its nucleophilicity compared to diethylamine, making it more suitable for specific catalytic roles .

Research Findings and Data Tables

Table 1: Metabolic Flux Analysis of Acetic Acid Production in A. pasteurianus

Parameter Engineered Strain Original Strain
Ethanol Uptake Flux 7.8889 mmol gDW⁻¹h⁻¹ 5.1262 mmol gDW⁻¹h⁻¹
Acetic Acid Production 8.2110 mmol gDW⁻¹h⁻¹ 5.2586 mmol gDW⁻¹h⁻¹
Glucose Uptake 0.2337 mmol gDW⁻¹h⁻¹ 0.2574 mmol gDW⁻¹h⁻¹
Final Acetic Acid Yield 61.42 g/L 52.23 g/L

Engineered strains exhibit enhanced ethanol tolerance and acetic acid flux due to upregulated stress-response proteins (e.g., heat shock proteins, glutamine synthetase) .

Table 2: Proteomic Changes in Engineered A. pasteurianus

Protein Category Expression in Engineered Strain Functional Role
PQQ-ADH (adhA/adhB) Upregulated Ethanol oxidation
Heat Shock Proteins Upregulated Stress resistance
Aconitase Downregulated Reduced TCA cycle activity

Proteomic analysis reveals that PQQ-ADH overexpression redirects metabolic flux toward acetic acid synthesis while compromising TCA cycle efficiency .

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